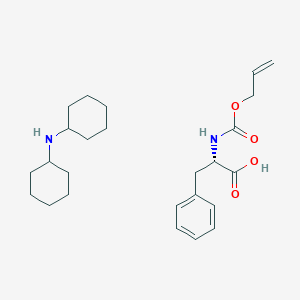

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid

Übersicht

Beschreibung

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with the molecular formula C19H34N2O4 and a molecular weight of 354.5 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and an allyloxycarbonylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves multiple steps. The process typically starts with the preparation of the cyclohexylamine and phenylalanine derivatives. These intermediates are then subjected to a series of reactions, including esterification and amidation, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid include:

- N-cyclohexylcyclohexanamine, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

- N-Boc-N’-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylammonium salt

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications .

Biologische Aktivität

N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid can be described as follows:

- Molecular Formula : C21H27N3O3

- Molecular Weight : 357.46 g/mol

This compound features a cyclohexyl group, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structure suggests potential interactions with various enzymes, possibly acting as inhibitors or modulators in metabolic pathways.

- Receptor Binding : The presence of functional groups may allow for binding to specific receptors, influencing physiological responses.

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting that this compound might possess antioxidant properties.

Biological Activity Overview

Research has indicated various biological activities associated with compounds structurally related to N-cyclohexylcyclohexanamine; (2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid. Below is a summary of notable activities:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of similar compounds and reported significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell walls. -

Antitumor Effects :

In vitro studies on cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze cell viability and apoptosis rates. -

Neuroprotection :

Research focused on neuroprotective effects highlighted that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWUDPXYWHZZKS-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553447 | |

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110637-43-9 | |

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.